molecular formula C6H2N4S2 B398312 [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole CAS No. 211-16-5

[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole

Cat. No.: B398312
CAS No.: 211-16-5
M. Wt: 194.2g/mol
InChI Key: MZIWFHXCHAYULH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It is known that this compound is a part of the electron donor-acceptor (d-a) systems based on the benzo [c] [1,2,5]thiadiazole (btz) motif . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole involves its interaction with its targets, leading to changes in the electronic structure and electron delocalization . The BTZ unit induces strong intramolecular charge transfer and expands the absorption across a wide spectral range . The flexible alkyl chain substituted on thiophene inhibits over-aggregation and affords more rotation space, leading to suppressed radiative transition and efficient solar-thermal conversion .

Biochemical Pathways

It is known that the compound plays a significant role in the synthesis of organic dyes, which have various applications in optoelectronics .

Pharmacokinetics

The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same .

Result of Action

The molecular and cellular effects of this compound’s action involve changes in the electronic structure and electron delocalization . This leads to efficient solar-thermal conversion . The compound also plays a significant role in the synthesis of organic dyes, which have various applications in optoelectronics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light is a crucial factor, as the compound is used in photovoltaics and as fluorescent sensors . The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .

Chemical Reactions Analysis

[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, metal catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzothiadiazole ring .

Biological Activity

The compound [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole (commonly abbreviated as TDBT) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The synthesis methods and structure-activity relationships (SAR) are also discussed to provide a comprehensive overview of this compound's potential applications.

Chemical Structure and Synthesis

TDBT features a unique bicyclic structure that combines elements of thiadiazole and benzothiadiazole. The synthesis of TDBT can be achieved through various methods, including cyclization reactions involving thioketones and hydrazines. The precise reaction conditions can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TDBT and its derivatives. For instance, a series of triazolo-thiadiazole derivatives were evaluated for their activity against various bacterial strains:

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus (including MRSA)
    • Pseudomonas aeruginosa

The minimal inhibitory concentrations (MIC) for these compounds ranged from 2 to 40 μg/mL , indicating potent antibacterial activity superior to traditional antibiotics like ampicillin and streptomycin . Notably, some derivatives exhibited significant antifungal activity as well, outperforming ketoconazole in efficacy .

Anticancer Activity

TDBT has also been investigated for its anticancer properties . Studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the disruption of mitochondrial function and the activation of caspase pathways .

  • Key Findings :
    • Compounds demonstrated low toxicity in non-cancerous cell lines.
    • Structure-activity relationship studies indicated that modifications in substituents on the thiadiazole ring could enhance anticancer potency.

Other Biological Activities

In addition to antimicrobial and anticancer effects, TDBT derivatives have been explored for other pharmacological activities:

  • Anti-inflammatory Effects : Some studies suggest that TDBT can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antiviral Properties : Preliminary data indicate potential efficacy against certain viral infections, although further research is needed to substantiate these claims.

Structure-Activity Relationship (SAR)

The biological activity of TDBT is closely linked to its chemical structure. Modifications to the thiadiazole or benzothiadiazole moieties can significantly alter activity profiles:

Modification Effect on Activity
Electron-withdrawing groupsIncreased antimicrobial potency
Alkyl substitutionsEnhanced anticancer activity
Halogen substitutionsVariable effects on toxicity

This table summarizes how different structural modifications impact the biological efficacy of TDBT derivatives.

Case Studies

  • Case Study on Antibacterial Activity : A recent study demonstrated that a specific TDBT derivative exhibited an MIC of 4 μg/mL against Pseudomonas aeruginosa, highlighting its potential as an effective treatment against resistant strains .
  • Case Study on Anticancer Properties : In vitro tests showed that a modified TDBT compound reduced cell viability in MCF7 cells by over 70% at concentrations as low as 10 μM , suggesting strong anticancer potential .

Properties

IUPAC Name

[1,2,5]thiadiazolo[3,4-g][2,1,3]benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4S2/c1-2-4-6(10-12-8-4)5-3(1)7-11-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIWFHXCHAYULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C3=NSN=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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